molecular formula CH6ClN3S B7888981 CID 199527

CID 199527

Cat. No. B7888981
M. Wt: 127.60 g/mol
InChI Key: LEHOGBUBQSGCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 199527 is a useful research compound. Its molecular formula is CH6ClN3S and its molecular weight is 127.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 199527 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 199527 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 199527 involves the conversion of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol, which is then reacted with 2,6-dimethylphenol to form the final product.

Starting Materials
2,4-dichloro-5-nitrophenol, 2,6-dimethylphenol, Sodium dithionite, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium acetate, Acetic acid, Sodium borohydride, Methanol, Ethanol

Reaction
Step 1: Reduction of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol using sodium dithionite and sodium hydroxide, Step 2: Diazotization of 2,4-dichloro-5-aminophenol with sodium nitrite and hydrochloric acid to form a diazonium salt, Step 3: Coupling of the diazonium salt with 2,6-dimethylphenol in the presence of sodium acetate and acetic acid to form the final product, Step 4: Reduction of any remaining nitro groups using sodium borohydride in methanol or ethanol

properties

IUPAC Name

N'-aminocarbamimidothioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3S.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOGBUBQSGCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=NN)(N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 199527

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